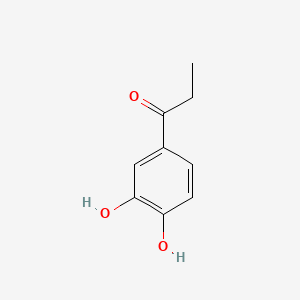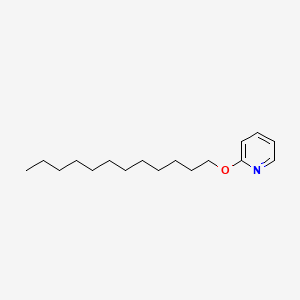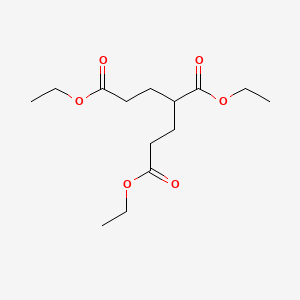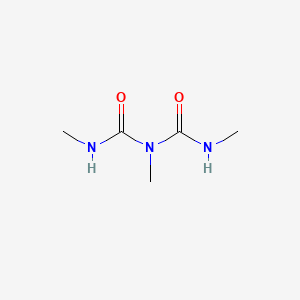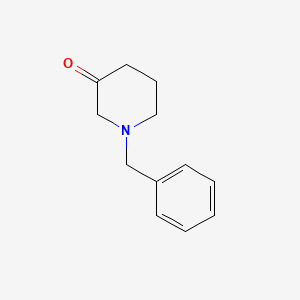
1-(3-Fluorophenyl)piperazine
概要
説明
1-(3-Fluorophenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a major metabolite of Niaparazine, a sedative, hypnotic drug . Phenylpiperazines are entactogenic drugs which direct central serotonin release .
Synthesis Analysis
The synthesis of 1-(3-Fluorophenyl)piperazine and similar compounds has been a subject of research . The most common synthetic route for similar compounds is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Molecular Structure Analysis
The molecular formula of 1-(3-Fluorophenyl)piperazine is C10H13FN2 . The molecular weight is 180.2220 . The structure of the molecule has been analyzed using various techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Fluorophenyl)piperazine have been studied . The compound has a molecular weight of 180.2220 .
科学的研究の応用
Analytical Reference Standard
1-(3-Fluorophenyl)piperazine: is utilized as an analytical reference standard in forensic and toxicological studies . This compound helps in the identification and quantification of substances within a given sample, which is crucial for legal and scientific purposes.
Neuroscience Research
In neuroscience, 1-(3-Fluorophenyl)piperazine is applied in the synthesis of ligands for dopamine receptors . These ligands are used in molecular imaging to study receptor distribution and density, aiding in the understanding of neurological diseases and the development of new treatments.
Pharmacology
1-(3-Fluorophenyl)piperazine: serves as a building block in the creation of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Its incorporation into pharmaceuticals enhances their pharmacokinetic profiles, such as solubility and bioavailability.
Toxicology
In toxicology, 1-(3-Fluorophenyl)piperazine is used for studying the physiological and toxicological properties of new psychoactive substances . It aids in understanding the impact of these substances on human health and in the development of safety guidelines.
Forensic Science
Forensic scientists employ 1-(3-Fluorophenyl)piperazine as a reference standard for the identification of drugs of abuse . It is particularly useful in the analysis of seized materials to determine the presence of illicit substances.
Chemical Synthesis
In chemical synthesis, 1-(3-Fluorophenyl)piperazine is involved in the development of new synthetic methodologies, including C–H functionalization . This allows for the creation of diverse piperazine derivatives, expanding the toolkit available for drug discovery and development.
作用機序
Target of Action
1-(3-Fluorophenyl)piperazine is a derivative of the piperazine class of compounds . Piperazines are known to interact with a variety of targets, including GABA receptors . .
Mode of Action
Piperazines like flunarizine have been shown to have multiple modes of action, including calcium antagonism, antihistamine effects, serotonin receptor blocking, and dopamine d2 blocking activity
Biochemical Pathways
Given its structural similarity to other piperazines, it may influence pathways related to neurotransmission, particularly those involving gaba, serotonin, and dopamine .
Pharmacokinetics
Piperazines are generally known to have good bioavailability and can cross the blood-brain barrier .
Result of Action
Based on its structural similarity to other piperazines, it may have effects on neuronal activity, potentially influencing mood, cognition, and motor control .
Safety and Hazards
特性
IUPAC Name |
1-(3-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFCSMQTGWVMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191426 | |
| Record name | 1-(3-Fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)piperazine | |
CAS RN |
3801-89-6 | |
| Record name | 1-(3-Fluorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3801-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003801896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-FLUOROPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46UBR8BEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

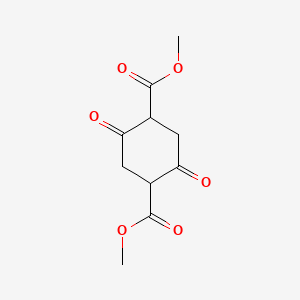
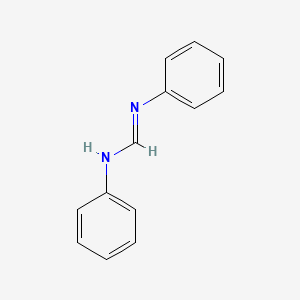
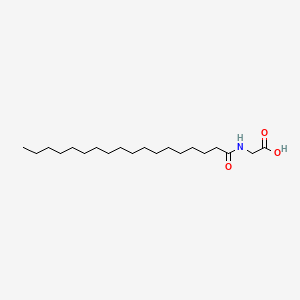
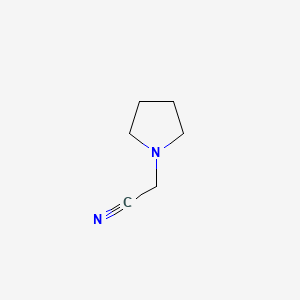
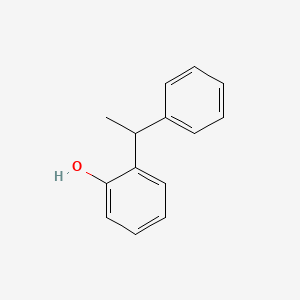
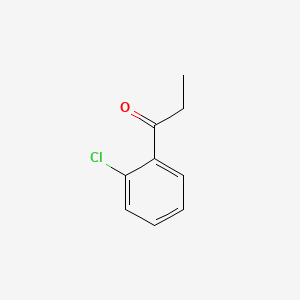
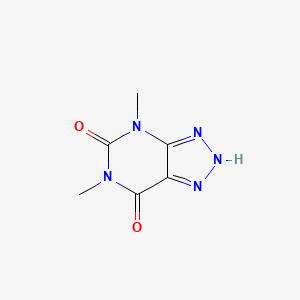
![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)
